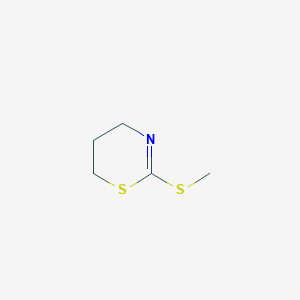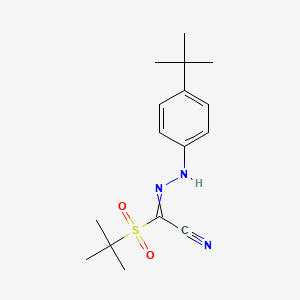
2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A compound’s description often includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (for example, an organic compound, an organosulfur compound, etc.) .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It may also include the compound’s chemical stability and reactivity .科学的研究の応用
Pharmacological Research
The compound 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine has been utilized in pharmacological research to synthesize a series of 2-methylsulfanyl-1,4-dihydropyrimidines. These compounds have been studied for their analgesic activity and confirmed through spectral analysis and in silico screening .
Chemical Tautomerization Studies
In chemical research, the tautomerizations mechanism of related methylsulfanyl compounds has been inspected in various phases using density functional theory, which is crucial for understanding chemical reactivity and stability .
Cytotoxicity and Anti-Inflammatory Research
This compound has shown potential in cytotoxicity and anti-inflammatory activity studies. Specific derivatives have demonstrated a significant cytotoxic effect on certain cancer cell lines, indicating its potential use in cancer therapy .
Drug Delivery Systems
The oxidation-sensitive thioethers present in the compound are being explored for their use in controlled drug release through nano-assemblies. This application takes advantage of the compound’s responsive nature to specific chemical stimuli .
Biocompatible Polymer Development
The compound is also being investigated for its role in the development of biocompatible polymers. These polymers are designed to form cell-membrane-like structures on various substrates, which is significant for biomedical applications .
Biomedicine and Microelectronics
Living crystallization-driven self-assembly (CDSA) techniques that incorporate methylthio-chemistry are providing access to uniform π-conjugated nanostructures from block copolymers. These have promising applications in biomedicine, photocatalysis, and microelectronics .
Polymer Synthesis
Poly(2-(methylsulfinyl)ethyl methacrylate) was synthesized via RAFT polymerization of 2-(methylthio)ethyl methacrylate and subsequent oxidation to sulfoxide, showcasing the compound’s versatility in polymer chemistry .
Natural Product Isolation
The compound has been isolated from natural sources such as the culture broth of Streptomyces sp., along with other purine derivatives. This highlights its significance in the field of natural product chemistry and drug discovery .
作用機序
Safety and Hazards
特性
IUPAC Name |
2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2/c1-7-5-6-3-2-4-8-5/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLBHYISJYFGJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381924 |
Source


|
| Record name | 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
CAS RN |
58842-19-6 |
Source


|
| Record name | 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of synthesizing 4-alkoxy-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazines, as described in the research papers?
A1: The synthesis of 4-alkoxy-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazines is significant due to their potential use as precursors for the synthesis of β-lactam analogs [, ]. β-Lactams are a class of antibiotics that are crucial for treating bacterial infections. By modifying the structure of these thiazine derivatives, researchers aim to develop novel β-lactam antibiotics with improved properties, such as enhanced activity against resistant bacteria.
Q2: The papers mention reactions with phenoxyacetyl chloride. Why is this reaction important in this context?
A2: The reaction of 4-alkoxy-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazines with phenoxyacetyl chloride [, ] is a key step towards incorporating the thiazine moiety into more complex structures. Phenoxyacetyl chloride is a reagent commonly used in the synthesis of β-lactam antibiotics. This reaction allows for the introduction of a phenoxyacetyl group, a common structural feature in many β-lactams, onto the thiazine ring, potentially leading to compounds with antibacterial activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)





